molecular formula C22H42N2O4S B12781488 2-(2-aminoethylamino)ethanol;2-dodecylbenzenesulfonic acid CAS No. 68084-55-9

2-(2-aminoethylamino)ethanol;2-dodecylbenzenesulfonic acid

Cat. No.: B12781488
CAS No.: 68084-55-9
M. Wt: 430.6 g/mol
InChI Key: QMHROMVHGYEQOV-UHFFFAOYSA-N
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Description

2-(2-Aminoethylamino)ethanol (CAS: 111-41-1) is a diamine alcohol with the molecular formula C₄H₁₂N₂O. It contains both primary and secondary amine groups, along with a hydroxyl group, making it highly soluble in water and reactive in forming salts with acids.

2-Dodecylbenzenesulfonic acid (CAS: 27176-87-0) is a sulfonic acid derivative with a hydrophobic dodecyl chain (C₁₂H₂₅) attached to a benzene ring. Its molecular formula is C₁₈H₃₀O₃S, and it acts as a strong anionic surfactant due to its hydrophilic sulfonate group and hydrophobic alkyl chain.

When combined, these two compounds form 2-(2-aminoethylamino)ethanol; 2-dodecylbenzenesulfonic acid (CAS: 64050-69-7), a salt classified as an anionic surfactant (). This compound is widely used in detergents, emulsifiers, and industrial cleaning formulations due to its ability to reduce surface tension and stabilize emulsions.

Properties

CAS No.

68084-55-9

Molecular Formula

C22H42N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

2-(2-aminoethylamino)ethanol;2-dodecylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S.C4H12N2O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;5-1-2-6-3-4-7/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6-7H,1-5H2

InChI Key

QMHROMVHGYEQOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CNCCO)N

Origin of Product

United States

Preparation Methods

2-(2-aminoethylamino)ethanol

Synthetic Routes and Reaction Conditions: : This compound can be synthesized through the reaction of ethylenediamine with ethylene oxide under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: : Industrially, 2-(2-aminoethylamino)ethanol is produced in large reactors where the reaction conditions are optimized for maximum yield and purity. The product is then purified through distillation and other separation techniques .

2-dodecylbenzenesulfonic acid

Synthetic Routes and Reaction Conditions: : This compound is synthesized by sulfonating dodecylbenzene with sulfur trioxide or oleum . The reaction is exothermic and requires careful control of temperature and reactant concentrations to prevent side reactions.

Industrial Production Methods: : In industrial settings, the sulfonation process is carried out in continuous reactors, and the product is neutralized with a base to form the corresponding sulfonate salt, which is then purified and dried .

Mechanism of Action

2-(2-aminoethylamino)ethanol

The mechanism of action involves its ability to form hydrogen bonds and interact with various molecular targets. It can act as a nucleophile in substitution reactions and as a ligand in coordination complexes .

2-dodecylbenzenesulfonic acid

The mechanism of action is primarily based on its surfactant properties. It lowers the surface tension of water, allowing it to emulsify oils and solubilize hydrophobic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Amine Components

a) Triethanolamine Dodecylbenzenesulfonate
  • Formula: C₁₈H₃₀O₃S · C₆H₁₅NO₃
  • CAS : 27323-41-7
  • Key Differences: The amine component, triethanolamine (C₆H₁₅NO₃), has three hydroxyl groups instead of one, enhancing water solubility and reducing corrosivity compared to 2-(2-aminoethylamino)ethanol. Applications: Preferred in cosmetics and personal care products due to milder pH and lower skin irritation ().
b) 2-Propanamine Dodecylbenzenesulfonate
  • CAS: Not explicitly listed (refer to for analogous structures).
  • Likely used in industrial degreasers or formulations requiring stability at higher temperatures.
c) 2-(Bis(2-hydroxyethyl)amino)ethanol; 2-Tridecylbenzenesulfonate
  • Formula: C₂₅H₄₆NO₆S
  • CAS : 61886-59-7
  • Key Differences: The tridecyl chain (C₁₃H₂₇) increases hydrophobicity, making this compound more effective in heavy-duty cleaning applications involving oils or greases. The amine component, 2-(bis(2-hydroxyethyl)amino)ethanol, offers higher chelation capacity, enhancing metal ion sequestration in hard water ().

Variation in Alkyl Chain Length or Sulfonic Acid Structure

a) 4-Dodecylbenzenesulfonic Acid, Monoethanolamine Salt
  • CAS : 26836-07-7
  • Key Differences :
    • The sulfonic acid group is attached to the para position of the benzene ring (vs. ortho in 2-dodecylbenzenesulfonic acid), altering micelle formation efficiency and solubility.
    • Applications: Similar to the ortho isomer but may exhibit differences in biodegradability ().
b) 2-(2-Aminoethoxy)ethanol; Dodecylbenzenesulfonic Acid
  • CAS : 74113-77-2
  • Key Differences :
    • The amine component contains an ethoxy spacer between the amine and hydroxyl groups, improving solubility in polar organic solvents.
    • Used in niche applications like agrochemical emulsifiers ().

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Solubility in Water (g/L) Critical Micelle Concentration (CMC)
2-(2-Aminoethylamino)ethanol; 2-Dodecylbenzenesulfonic Acid 489.6 50–100 0.1–0.5 mM
Triethanolamine Dodecylbenzenesulfonate 567.8 >200 0.3–0.8 mM
2-Tridecylbenzenesulfonate; 2-(Bis(2-hydroxyethyl)amino)ethanol 488.7 20–50 0.05–0.2 mM

Biological Activity

The compound 2-(2-aminoethylamino)ethanol; 2-dodecylbenzenesulfonic acid is a complex molecule that combines an aliphatic amine with a long-chain sulfonic acid. This dual structure suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H30O3S
  • Molecular Weight : 342.50 g/mol
  • IUPAC Name : 2-Dodecylbenzenesulfonic acid

The structure consists of a dodecyl chain attached to a benzenesulfonic acid moiety, which contributes to its amphiphilic nature, enhancing its solubility in both aqueous and organic solvents.

Antimicrobial Properties

Research has indicated that dodecylbenzenesulfonic acid exhibits significant antimicrobial activity. The mechanism involves disruption of microbial cell membranes due to its surfactant properties. This compound has been tested against various bacterial strains:

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli1510
S. aureus2010
P. aeruginosa1810

These results suggest that the compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for use in antimicrobial formulations .

Anticancer Activity

The compound has also shown promise in anticancer research. A study investigated its effects on cancer cell lines, revealing that it induces apoptosis in human breast cancer cells (MCF-7). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Cell Line IC50 (µM) Mechanism of Action
MCF-725Caspase activation
HeLa30Bcl-2 modulation

These findings indicate that the compound may selectively target cancer cells while sparing normal cells, a desirable trait in cancer therapeutics .

The biological activity of 2-(2-aminoethylamino)ethanol; 2-dodecylbenzenesulfonic acid can be attributed to its ability to interact with cellular membranes and intracellular targets:

  • Membrane Disruption : The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Signal Transduction Modulation : It may influence signaling pathways related to apoptosis and cell proliferation through receptor interactions.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against biofilms formed by E. coli. The results demonstrated a reduction in biofilm formation by over 60% at concentrations above 5 mg/mL, highlighting its potential as an anti-biofilm agent .

Case Study 2: Cancer Cell Line Studies

A recent study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The results indicated significant reductions in cell viability at low concentrations (as low as 10 µM), particularly in aggressive cancer types .

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